Coordination Geometry: N,N-Diethylethylenediamine vs. N,N-Dimethylethylenediamine
N,N-Diethylethylenediamine and N,N-dimethylethylenediamine were both used to synthesize trans-[Ni(H2O)2(diamine)2]Cl2 complexes, allowing a direct comparison of their effect on metal coordination geometry [1].
| Evidence Dimension | Metal-Nitrogen Bond Length (Axial) |
|---|---|
| Target Compound Data | Ni-N(Et)2 = 2.271 Å |
| Comparator Or Baseline | N,N-Dimethylethylenediamine: Ni-N(Me)2 = 2.183 Å |
| Quantified Difference | 0.088 Å longer bond length for the target compound |
| Conditions | Single crystal X-ray diffraction of trans-[Ni(H2O)2(NN-deen)2]Cl2 and trans-[Ni(H2O)2(NN-dmen)2]Cl2 |
Why This Matters
This quantifiable difference in bond length, stemming from the greater steric bulk of the diethylamino group, directly influences the resulting complex's electronic properties and stability, which is critical for designing catalysts or materials with specific performance requirements.
- [1] Core.ac.uk. (n.d.). X-Ray Crystal Structures of Octahedral Diaquabis(N,N-dialkyl-ethylenediamine)nickel(II) Complexes Possessing Elongated Nickel(II)–Nitrogen Bonds along Axial Direction. Retrieved from https://core.ac.uk/works/10764416/ View Source
